2,6-dichloro-N-(1-cyanocycloheptyl)benzamide
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Overview
Description
2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide is a chemical compound with the molecular formula C15H16Cl2N2O It is known for its unique structure, which includes a benzamide core substituted with two chlorine atoms and a cyanocycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 1-cyanocycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Reduction Reactions: Lithium aluminum hydride in dry ether.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution Reactions: Substituted benzamides.
Reduction Reactions: Amines.
Oxidation Reactions: Carboxylic acids.
Scientific Research Applications
2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide is unique due to its cyanocycloheptyl group, which imparts distinct chemical and biological properties compared to other dichlorobenzamide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-N-(1-cyanocycloheptyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O/c16-11-6-5-7-12(17)13(11)14(20)19-15(10-18)8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGPUALGNXTPAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587604 |
Source
|
Record name | 2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-62-3 |
Source
|
Record name | 2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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